

Check Availability & Pricing

## Application of Suberylglycine-d2 in Newborn Screening for MCADD

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | Suberylglycine-d2 |           |
| Cat. No.:            | B12413441         | Get Quote |

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

### Introduction

Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD) is an autosomal recessive inherited disorder of fatty acid  $\beta$ -oxidation.[1] If undiagnosed, MCADD can lead to severe metabolic crises, including hypoketotic hypoglycemia, lethargy, vomiting, and in some cases, coma or sudden death.[2] Newborn screening (NBS) programs worldwide have incorporated tandem mass spectrometry (MS/MS) to detect MCADD by measuring elevated levels of octanoylcarnitine (C8) in dried blood spots (DBS).[3] While C8 is a sensitive primary marker, confirmatory testing is crucial to minimize false positives and ensure accurate diagnosis.

Urinary acylglycine analysis is a key component of this confirmatory process. In MCADD, the impaired β-oxidation of medium-chain fatty acids leads to the accumulation of upstream metabolites, which are then conjugated with glycine and excreted in the urine. Suberylglycine, along with hexanoylglycine, is a characteristic and sensitive biomarker for MCADD.[3][4] Quantitative analysis of these acylglycines is typically performed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using stable isotope-labeled internal standards to ensure accuracy and precision.

This document provides detailed application notes and protocols for the use of **Suberylglycine-d2** as an internal standard in the quantitative analysis of suberylglycine for the confirmation of MCADD in newborns.



## **Data Presentation**

The following tables summarize the typical concentrations of urinary suberylglycine in various newborn populations. These values are indicative and may vary between laboratories and analytical methods.

Table 1: Urinary Suberylglycine Concentrations in Newborns

| Population           | Suberylglycine<br>Concentration (µmol/mol<br>creatinine) | Reference |
|----------------------|----------------------------------------------------------|-----------|
| Healthy Newborns     | < 2                                                      | [1]       |
| MCADD Confirmed      | > 10 (often significantly higher)                        | [1][3]    |
| False Positive (NBS) | Generally within the healthy range                       | [5]       |

Table 2: Performance Characteristics of Urinary Acylglycine Analysis in MCADD Diagnosis

| Parameter              | Performance | Reference |
|------------------------|-------------|-----------|
| Diagnostic Sensitivity | High        | [3]       |
| Diagnostic Specificity | High        | [3]       |

## **Experimental Protocols**

# Protocol 1: Quantitative Analysis of Urinary Suberylglycine using LC-MS/MS with Suberylglycine-d2 Internal Standard

This protocol describes a method for the quantitative analysis of suberylglycine in urine samples from newborns suspected of having MCADD.

Materials and Reagents:



- Urine sample (random collection)
- Suberylglycine (analytical standard)
- Suberylglycine-d2 (internal standard)
- Creatinine standard
- LC-MS grade water
- LC-MS grade acetonitrile
- Formic acid
- · Microcentrifuge tubes
- · Autosampler vials

#### Instrumentation:

- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
- Tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source

#### Procedure:

- Sample Preparation:
  - 1. Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.
  - 2. Centrifuge the urine sample at  $10,000 \times g$  for 5 minutes to pellet any particulate matter.
  - 3. In a clean microcentrifuge tube, combine 50  $\mu$ L of the urine supernatant with 450  $\mu$ L of an internal standard working solution (containing a known concentration of **Suberylglycine-d2** in 0.1% formic acid in water/acetonitrile 95:5 v/v).
  - 4. Vortex the mixture for 30 seconds.



- 5. Transfer the solution to an autosampler vial for LC-MS/MS analysis.
- LC-MS/MS Analysis:
  - LC Conditions (example):
    - Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μm)
    - Mobile Phase A: 0.1% formic acid in water
    - Mobile Phase B: 0.1% formic acid in acetonitrile
    - Gradient: A suitable gradient to separate suberylglycine from other urinary components (e.g., 5% B to 95% B over 5 minutes).
    - Flow Rate: 0.3 mL/min
    - Column Temperature: 40 °C
    - Injection Volume: 5 μL
  - MS/MS Conditions (example):
    - Ionization Mode: Positive Electrospray Ionization (ESI+)
    - Multiple Reaction Monitoring (MRM) transitions:
      - Suberylglycine: e.g., m/z 218.1 -> 76.1
      - Suberylglycine-d2: e.g., m/z 220.1 -> 76.1
    - Optimize collision energy and other source parameters for maximum signal intensity.
- Data Analysis and Quantification:
  - Create a calibration curve using known concentrations of suberylglycine standard spiked with the internal standard.



- 2. Calculate the peak area ratio of the analyte (suberylglycine) to the internal standard (**Suberylglycine-d2**) for each calibrator and patient sample.
- 3. Determine the concentration of suberylglycine in the urine sample by interpolating the peak area ratio from the calibration curve.
- 4. Measure the creatinine concentration in the urine sample using a standard clinical laboratory method.
- 5. Express the final suberylglycine concentration as a ratio to creatinine (e.g., in µmol/mol creatinine) to normalize for urine dilution.

## Protocol 2: Proposed Synthesis of Suberylglycine-d2

This protocol outlines a potential synthetic route for **Suberylglycine-d2**, starting from commercially available deuterated suberic acid.

#### Materials:

- Suberic acid-d4 (commercially available)
- Thionyl chloride (SOCl<sub>2</sub>)
- Glycine
- Sodium hydroxide (NaOH)
- Anhydrous dichloromethane (DCM)
- Anhydrous diethyl ether
- Other necessary solvents and reagents for purification

#### Procedure:

- Synthesis of Suberoyl-d4 Chloride:
  - 1. In a round-bottom flask under an inert atmosphere, dissolve Suberic acid-d4 in a minimal amount of anhydrous DCM.



- 2. Slowly add an excess of thionyl chloride to the solution at 0 °C.
- 3. Allow the reaction to warm to room temperature and then reflux for 2-3 hours, or until the reaction is complete (monitored by TLC or disappearance of starting material).
- 4. Remove the excess thionyl chloride and solvent under reduced pressure to yield the crude Suberoyl-d4 chloride.
- Coupling of Suberoyl-d4 Chloride with Glycine (Schotten-Baumann reaction):
  - 1. Dissolve glycine in an aqueous solution of sodium hydroxide.
  - 2. Cool the glycine solution in an ice bath.
  - 3. Slowly add the crude Suberoyl-d4 chloride to the glycine solution with vigorous stirring.
  - 4. Maintain the pH of the reaction mixture in the alkaline range by adding additional NaOH solution as needed.
  - 5. Continue stirring for 2-3 hours at room temperature.
  - Acidify the reaction mixture with hydrochloric acid to precipitate the crude Suberylglycined2.
  - 7. Collect the precipitate by filtration and wash with cold water.
- Purification:
  - Recrystallize the crude product from a suitable solvent system (e.g., water or ethanol/water) to obtain pure Suberylglycine-d2.
  - Confirm the identity and purity of the final product by NMR spectroscopy and mass spectrometry.

## **Visualizations**





Click to download full resolution via product page

Caption: Biochemical pathway of MCADD.





Click to download full resolution via product page

Caption: Newborn screening workflow for MCADD.





Click to download full resolution via product page

Caption: Role of **Suberylglycine-d2** in quantification.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Suberylglycine excretion in the urine from a patient with dicarboxylic aciduria PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. otsuka.co.jp [otsuka.co.jp]



- 3. medchemexpress.com [medchemexpress.com]
- 4. Access to N-α-deuterated amino acids and DNA conjugates via Ca(II)-HFIP-mediated reductive deutero-amination of α-oxo-carbonyl compounds PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photocatalytic decarboxylative deuteration of lauric acid with heavy water for sustainable synthesis of deuterated alkanes - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [Application of Suberylglycine-d2 in Newborn Screening for MCADD]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12413441#application-of-suberylglycine-d2-in-newborn-screening-for-mcadd]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com